molecular formula C8H9N3O3S B15206046 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide

Katalognummer: B15206046
Molekulargewicht: 227.24 g/mol
InChI-Schlüssel: YSNZKYAMGOLPSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonamide group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminophenol with formaldehyde to form the aminomethyl group, followed by cyclization to form the benzoxazole ring. The sulfonamide group can then be introduced via sulfonation using reagents such as chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize reaction efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups play crucial roles in binding to these targets, often through hydrogen bonding and electrostatic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: Lacks the aminomethyl and sulfonamide groups but shares the core structure.

    2-Aminobenzoxazole: Similar but without the sulfonamide group.

    7-Sulfonamidobenzoxazole: Similar but without the aminomethyl group

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide is unique due to the presence of both the aminomethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Eigenschaften

Molekularformel

C8H9N3O3S

Molekulargewicht

227.24 g/mol

IUPAC-Name

2-(aminomethyl)-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C8H9N3O3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4,9H2,(H2,10,12,13)

InChI-Schlüssel

YSNZKYAMGOLPSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.